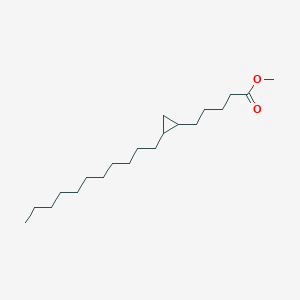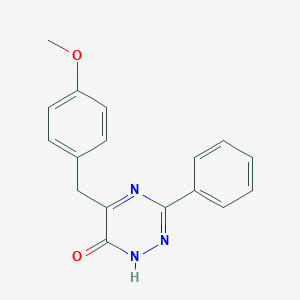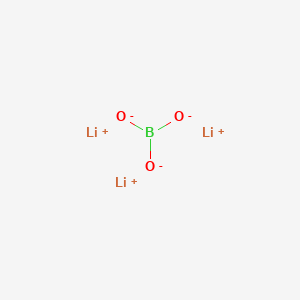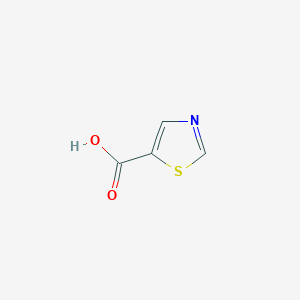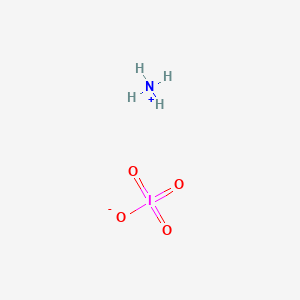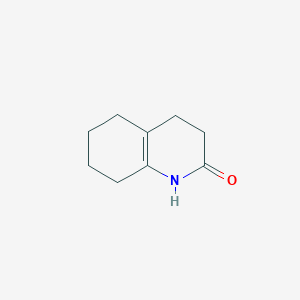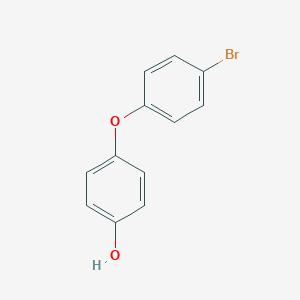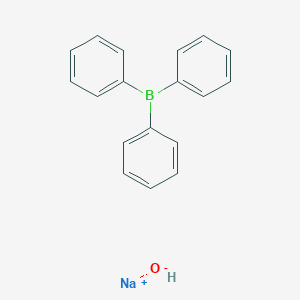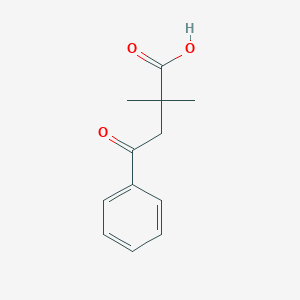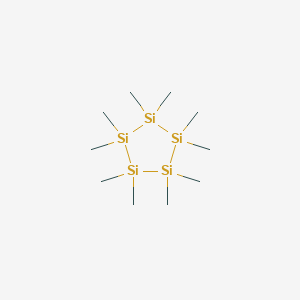
Cyclopentasilane,decamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentasilane, decamethyl- is a chemical compound that belongs to the family of organosilicon compounds. It is a colorless liquid that is highly reactive and is used in various scientific research applications.
Scientific Research Applications
Cyclopentasilane, decamethyl-, is used in various scientific research applications. It is used as a precursor for the synthesis of various organosilicon compounds. It is also used as a reducing agent in organic synthesis. The compound is used in the production of silicon carbide, which is used in the production of high-performance ceramics.
Mechanism of Action
The mechanism of action of cyclopentasilane, decamethyl-, is not well understood. However, it is known that the compound is highly reactive and can react with various organic compounds. The compound is used as a reducing agent, and it can donate electrons to other compounds, leading to the formation of new compounds.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of cyclopentasilane, decamethyl-. However, it is known that the compound is highly reactive and can cause irritation to the skin, eyes, and respiratory tract. It is also known that the compound can react with various organic compounds, leading to the formation of new compounds.
Advantages and Limitations for Lab Experiments
The advantages of using cyclopentasilane, decamethyl-, in lab experiments are that it is a highly reactive compound and can be used as a reducing agent. The compound is also easy to synthesize, and the yield is high. However, the limitations of using the compound are that it is highly reactive and can cause irritation to the skin, eyes, and respiratory tract. The compound also requires special handling and storage conditions.
Future Directions
There are several future directions for the use of cyclopentasilane, decamethyl-. The compound can be used as a precursor for the synthesis of various organosilicon compounds. It can also be used as a reducing agent in organic synthesis. The compound can also be used in the production of high-performance ceramics. Further research is needed to understand the mechanism of action of the compound and its potential applications in various fields.
Conclusion
Cyclopentasilane, decamethyl-, is a highly reactive compound that is used in various scientific research applications. The compound is synthesized by the reaction of magnesium with methyltrichlorosilane, followed by the reaction of the resulting compound with cyclopentadiene. The compound is used as a precursor for the synthesis of various organosilicon compounds and as a reducing agent in organic synthesis. The compound has several advantages and limitations for lab experiments, and further research is needed to understand its potential applications in various fields.
Synthesis Methods
Cyclopentasilane, decamethyl-, is synthesized by the reaction of magnesium with methyltrichlorosilane, followed by the reaction of the resulting compound with cyclopentadiene. The reaction is carried out under an inert atmosphere and at a low temperature. The yield of the compound is high, and the purity is also good.
properties
CAS RN |
13452-92-1 |
|---|---|
Product Name |
Cyclopentasilane,decamethyl- |
Molecular Formula |
C10H30Si5 |
Molecular Weight |
290.77 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5-decamethylpentasilolane |
InChI |
InChI=1S/C10H30Si5/c1-11(2)12(3,4)14(7,8)15(9,10)13(11,5)6/h1-10H3 |
InChI Key |
VGLVSMNWXDHPHX-UHFFFAOYSA-N |
SMILES |
C[Si]1([Si]([Si]([Si]([Si]1(C)C)(C)C)(C)C)(C)C)C |
Canonical SMILES |
C[Si]1([Si]([Si]([Si]([Si]1(C)C)(C)C)(C)C)(C)C)C |
Other CAS RN |
13452-92-1 |
synonyms |
Cyclopentasilane,decamethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



